Unii-CV9SY9L2WY

Description

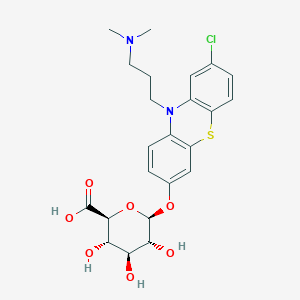

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O7S/c1-25(2)8-3-9-26-14-6-5-13(11-17(14)34-16-7-4-12(24)10-15(16)26)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h4-7,10-11,18-21,23,27-29H,3,8-9H2,1-2H3,(H,30,31)/t18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFAHTNGYCRUOM-KHYDEXNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123407 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15643-03-5 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15643-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxychlorpromazine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015643035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCHLORPROMAZINE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV9SY9L2WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways and Mechanisms Governing 7 Hydroxychlorpromazine Glucuronide Formation

Regulatory Elements Influencing Metabolite Formation

The rate and extent of 7-hydroxychlorpromazine (B195717) glucuronide formation are subject to complex regulatory mechanisms that influence the activity of the involved enzymes. These regulatory elements can be broadly categorized into transcriptional and post-translational regulation of the enzymes and the impact of various endogenous factors.

Transcriptional and Post-Translational Regulation of Involved Enzymes

The expression and activity of both CYP and UGT enzymes are tightly controlled at the transcriptional and post-translational levels.

Transcriptional Regulation: The genes encoding CYP and UGT enzymes are regulated by a variety of transcription factors, including nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). jst.go.jpsrce.hr These receptors can be activated by a wide range of xenobiotics, including drugs, leading to an increase in the transcription of genes for metabolizing enzymes. srce.hrnih.gov For instance, the induction of CYP1A2 can be mediated by the AhR. jst.go.jp Similarly, UGT genes are also under the control of these nuclear receptors. jst.go.jpresearchgate.net This induction of metabolizing enzymes can lead to an accelerated metabolism of chlorpromazine (B137089). inchem.orginchem.org

Impact of Endogenous Factors on Metabolic Flux

The metabolic flux towards the formation of 7-hydroxychlorpromazine glucuronide is also influenced by a variety of endogenous factors.

Genetic Polymorphisms: Interindividual differences in the genes encoding CYP and UGT enzymes can significantly impact the rate of chlorpromazine metabolism. eur.nlsrce.hr Genetic polymorphisms can lead to the production of enzymes with altered activity, ranging from no activity to increased activity. For example, variations in the CYP2D6 gene are well-known to cause significant differences in the metabolism of many drugs, including chlorpromazine. wikipedia.org Similarly, polymorphisms in UGT genes can affect the efficiency of glucuronidation. eur.nl

Physiological and Pathophysiological Conditions: Factors such as age, sex, and liver function can influence metabolic rates. eur.nlnih.gov For example, liver diseases can impair the function of both CYP and UGT enzymes, leading to reduced clearance of chlorpromazine and its metabolites. nih.gov Hormonal status can also play a role, as some UGT enzymes are known to be regulated by hormones. nih.gov

Comparative Enzymology Across Biological Systems and Model Organisms

The metabolism of chlorpromazine, including the formation of 7-hydroxychlorpromazine glucuronide, exhibits notable differences across various biological systems and model organisms. These species-specific variations are crucial to consider when extrapolating preclinical data to humans.

Studies have shown that the metabolic profile of chlorpromazine can differ both qualitatively and quantitatively between species. annualreviews.org For instance, while humans and dogs both metabolize chlorpromazine, the urinary metabolite patterns show distinct differences, with humans tending to excrete more polar derivatives. researchgate.net

In Vitro Models:

Liver Microsomes: Hepatic microsomes from different species, such as rats and guinea pigs, are commonly used to study the in vitro metabolism of drugs. nih.gov Research has indicated that the rate of 7-hydroxychlorpromazine conjugation can vary between these species, with preparations from guinea pig liver showing a higher rate than those from rat liver. nih.gov

Hepatocytes: Isolated hepatocytes provide a more complete system for studying metabolism as they contain both Phase I and Phase II enzymes and their necessary co-factors. cdnsciencepub.com Studies using rat hepatocytes have demonstrated the importance of both glucuronidation and glutathione (B108866) conjugation in the detoxification of chlorpromazine. cdnsciencepub.comcdnsciencepub.com

In Vivo Models:

Rodents (Rats and Mice): Rats and mice are frequently used as animal models in preclinical studies. mdpi.comijpp.com However, significant differences exist in the expression and regulation of drug-metabolizing enzymes between rodents and humans. ucl.ac.uk For example, the expression patterns of certain FMO and CYP enzymes in the liver differ markedly. ucl.ac.uk

Non-human Primates (e.g., Rhesus Monkey): Non-human primates often provide a closer metabolic model to humans. Studies in rhesus monkeys have been used to investigate the effects of chlorpromazine on bile formation and lipid secretion, providing insights into potential mechanisms of drug-induced cholestasis. nih.gov

Microbial Models: Certain microorganisms, like the fungus Cunninghamella elegans, have been shown to metabolize chlorpromazine in a manner that mimics mammalian metabolism, producing many of the same metabolites, including hydroxylated and N-demethylated products. nih.gov This suggests their potential use as a model system for studying drug metabolism.

These species differences in drug metabolism are often attributed to variations in the expression levels and catalytic activities of the involved enzymes, such as CYPs and UGTs. annualreviews.org Therefore, careful consideration of these differences is essential for the accurate prediction of drug metabolism and disposition in humans.

Molecular and Cellular Interactions of 7 Hydroxychlorpromazine Glucuronide

Investigation of Potential Receptor Binding or Modulation (Preclinical Context)

The conjugation of a glucuronic acid moiety to a pharmacologically active molecule typically alters its size, shape, and physicochemical properties, which can drastically reduce or eliminate its affinity for the receptors of the parent compound. longdom.org While the precursor, 7-hydroxychlorpromazine (B195717), is considered a pharmacologically active metabolite, its glucuronidated form is generally presumed to be inactive. nih.govmdpi.com

Ligand-Target Interaction Profiling via High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly assess large numbers of compounds for a specific biological activity. mdpi.com This methodology allows for the efficient screening of chemical libraries against a single target to identify potential "hits". mdpi.comucf.edu.cu

A review of available scientific literature indicates that specific ligand-target interaction profiling for 7-Hydroxychlorpromazine Glucuronide using HTS has not been a primary focus of research. Studies tend to concentrate on the parent drug, chlorpromazine (B137089), or its primary active metabolites rather than the phase II conjugates, which are typically synthesized for elimination.

Characterization of Binding Affinities and Selectivity in In Vitro Systems

In vitro binding assays are crucial for determining a compound's affinity (often expressed as Kᵢ value) and selectivity for specific biological targets. mdpi.com Research indicates that 7-hydroxychlorpromazine, the direct precursor to the glucuronide, exhibits very low binding affinity for dopamine (B1211576) receptors. ru.nl

The addition of the bulky and polar glucuronide group is expected to further decrease or abolish this residual binding affinity. Specific binding affinity and selectivity data for 7-Hydroxychlorpromazine Glucuronide are not extensively reported in peer-reviewed literature, likely because conjugated metabolites are generally considered to be detoxification products destined for excretion rather than pharmacologically active agents. longdom.org The significant structural modification makes a strong interaction with the original drug's receptors improbable. preprints.org

Elucidation of Intracellular Signaling Pathway Perturbations (Non-Clinical Relevance)

The study of how a compound affects intracellular signaling pathways provides insight into its mechanism of action. This can involve examining downstream effectors, using reporter gene assays, or assessing protein-protein interactions. nih.govthermofisher.com

Analysis of Downstream Effectors and Reporter Gene Assays

Reporter gene assays are versatile experimental tools used to study the regulation of gene expression and the activity of signal transduction pathways. nih.govpromega.comwikipedia.org In these assays, a regulatory DNA sequence is linked to a gene encoding a readily measurable protein, such as luciferase or β-galactosidase. berthold.com Changes in the expression of the reporter gene reflect the activity of the signaling pathway under investigation. thermofisher.com

There is a lack of specific studies in the available scientific literature that utilize reporter gene assays or analyze downstream effectors to investigate intracellular signaling perturbations caused by 7-Hydroxychlorpromazine Glucuronide. Research efforts are typically directed toward the parent drug, which is known to modulate multiple signaling pathways through its receptor interactions. ncats.io

Interaction with Transport Systems

The primary biological interaction of 7-Hydroxychlorpromazine Glucuronide is with transport systems involved in drug elimination. The process of glucuronidation renders the compound more water-soluble, earmarking it for excretion. helsinki.fi

Studies have explicitly identified 7-hydroxychlorpromazine O-glucuronide in the bile of rats, providing direct evidence of its interaction with biliary transport systems. researchgate.net Glucuronide conjugates are often substrates for efflux transporters in the liver and kidney, which actively pump them into the bile or urine for removal from the body. helsinki.fi Once in the intestine, these conjugates can potentially be cleaved by bacterial β-glucuronidase enzymes, which would release the parent aglycone (7-hydroxychlorpromazine), allowing for its potential reabsorption into circulation, a process known as enterohepatic recirculation. helsinki.fi

The table below summarizes the known interactions of this metabolite.

| Interaction Type | System/Target | Finding | Source(s) |

| Metabolic Formation | UDP-Glucuronosyltransferases | Formed via glucuronidation of 7-hydroxychlorpromazine. | nih.gov |

| Receptor Affinity | Dopamine Receptors | The precursor, 7-hydroxychlorpromazine, has low affinity. Affinity of the glucuronide is presumed to be negligible. | ru.nl |

| Transport System | Biliary Excretion Transporters | Identified as a biliary metabolite in rats, indicating it is a substrate for hepatic transport systems. | researchgate.net |

Identification of Efflux Transporters Mediating Secretion

The secretion of drug glucuronides from cells is a critical step in their elimination and is mediated by efflux transporters. While direct studies on 7-Hydroxychlorpromazine Glucuronide are limited, the behavior of other glucuronidated compounds provides a strong basis for identifying potential transporters. Glucuronide conjugates are typically substrates for ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). frontiersin.orgevotec.com

Research has shown that MRP2 (ABCC2) and MRP3 (ABCC3) are major transporters of drug glucuronides. evotec.comsolvobiotech.com MRP2 is primarily located on the apical membrane of hepatocytes and renal proximal tubule cells, facilitating the excretion of conjugates into bile and urine, respectively. solvobiotech.com The identification of 7-Hydroxychlorpromazine O-glucuronide in rat bile strongly suggests its secretion via canalicular transporters like MRP2. nih.gov MRP3, found on the basolateral membrane of hepatocytes, is involved in the efflux of glucuronides back into the bloodstream for subsequent renal clearance. evotec.com

Table 1: Potential Efflux Transporters for 7-Hydroxychlorpromazine Glucuronide

| Transporter | Family | Typical Localization | Role in Glucuronide Transport |

| MRP2 (ABCC2) | ABC | Apical membrane of hepatocytes and renal tubules | Biliary and urinary excretion of glucuronides. solvobiotech.com |

| MRP3 (ABCC3) | ABC | Basolateral membrane of hepatocytes | Efflux of glucuronides from liver back to blood. evotec.com |

| BCRP (ABCG2) | ABC | Apical membrane of liver, intestine, blood-brain barrier | Efflux of various drug conjugates. solvobiotech.compharmafocusasia.com |

Characterization of Uptake Transporters and Their Substrate Specificity

The uptake of glucuronide conjugates into tissues, particularly the liver and kidney for elimination, is mediated by uptake transporters. The primary families of transporters involved in the uptake of organic anions like glucuronides are the Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs). frontiersin.org

In the liver, OATP1B1 and OATP1B3 are crucial for the uptake of a wide range of compounds from the blood, including numerous glucuronide metabolites. gbcbiotech.comsolvobiotech.commdpi.com These transporters are located on the sinusoidal membrane of hepatocytes. mdpi.com Given that 7-Hydroxychlorpromazine is metabolized in the liver to form its glucuronide, it is likely that the conjugate could be a substrate for these transporters, potentially influencing its hepatic clearance. invivochem.cngbcbiotech.com

In the kidney, OAT1 (SLC22A6) and OAT3 (SLC22A8) are expressed on the basolateral membrane of proximal tubule cells and are responsible for the uptake of organic anions from the blood for subsequent secretion into the urine. solvobiotech.commdpi.com Many drug glucuronides have been identified as substrates for OAT1 and OAT3. frontiersin.orgmdpi.com Therefore, it is highly probable that 7-Hydroxychlorpromazine Glucuronide is transported by these renal uptake transporters, facilitating its urinary excretion.

Table 2: Potential Uptake Transporters for 7-Hydroxychlorpromazine Glucuronide

| Transporter | Family | Typical Localization | Role in Glucuronide Transport |

| OATP1B1 (SLCO1B1) | SLCO | Sinusoidal membrane of hepatocytes | Hepatic uptake of drug glucuronides. gbcbiotech.comsolvobiotech.com |

| OATP1B3 (SLCO1B3) | SLCO | Sinusoidal membrane of hepatocytes | Hepatic uptake of drug glucuronides. solvobiotech.commdpi.com |

| OAT1 (SLC22A6) | SLC | Basolateral membrane of renal proximal tubules | Renal uptake of drug glucuronides from blood. solvobiotech.comnih.gov |

| OAT3 (SLC22A8) | SLC | Basolateral membrane of renal proximal tubules | Renal uptake of drug glucuronides from blood. solvobiotech.commdpi.com |

Enzymatic Interactions Beyond Formation

Beyond its formation via glucuronidation of 7-hydroxychlorpromazine, the glucuronide conjugate itself may interact with various enzyme systems. These interactions can include the inhibition or induction of metabolic enzymes, or the compound acting as a substrate for further metabolism.

Potential for Enzyme Inhibition or Induction

Drug metabolites, including glucuronides, can sometimes inhibit or induce the activity of drug-metabolizing enzymes such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs). criver.comlongdom.org

Enzyme Inhibition: There is currently no direct evidence to suggest that 7-Hydroxychlorpromazine Glucuronide inhibits CYP or UGT enzymes. However, some drug glucuronides have been shown to be inhibitors of these enzymes. criver.com For instance, gemfibrozil (B1671426) glucuronide is a known inhibitor of CYP2C8. xenotech.com The potential for 7-Hydroxychlorpromazine Glucuronide to act as an inhibitor would depend on its ability to bind to the active or allosteric sites of these enzymes. A study on the in vitro glucuronidation of 7-hydroxychlorpromazine showed that its formation was inhibited by SKF 525-A, a known inhibitor of various drug-metabolizing enzymes. nih.gov This, however, relates to the formation of the glucuronide, not the inhibitory activity of the glucuronide itself.

Enzyme Induction: Enzyme induction is the process by which a substance increases the amount and activity of a metabolic enzyme. longdom.orgsps.nhs.uk Inducers often act through nuclear receptors like the Pregnane (B1235032) X Receptor (PXR) or the Constitutive Androstane (B1237026) Receptor (CAR). longdom.org There are no specific studies indicating that 7-Hydroxychlorpromazine Glucuronide is an enzyme inducer. Generally, glucuronide conjugates are more polar and less likely to passively diffuse across cell membranes to interact with nuclear receptors compared to their parent drugs.

Substrate Activity for Other Metabolic Enzymes

While glucuronidation is a major detoxification pathway, the resulting conjugates can sometimes undergo further metabolic reactions. One of the most significant of these is deconjugation by β-glucuronidases. nih.gov These enzymes are present in various tissues and are notably produced by gut microbiota. The action of β-glucuronidase can cleave the glucuronic acid moiety from 7-Hydroxychlorpromazine Glucuronide, regenerating the pharmacologically active 7-hydroxychlorpromazine. medcraveonline.com This process can lead to enterohepatic recirculation, where the deconjugated metabolite is reabsorbed, potentially prolonging its half-life and systemic exposure. medcraveonline.com

There is no evidence to suggest that 7-Hydroxychlorpromazine Glucuronide is a substrate for other Phase I or Phase II metabolic enzymes. Its polar nature generally makes it a poor substrate for further metabolism, with renal and biliary excretion being the primary routes of elimination. nih.gov

Advanced Analytical Methodologies for the Quantification and Characterization of 7 Hydroxychlorpromazine Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in isolating 7-Hydroxychlorpromazine (B195717) glucuronide from complex biological samples, thereby enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of drug metabolites. For the determination of 7-Hydroxychlorpromazine glucuronide, reversed-phase HPLC is commonly utilized, often with a C18 column. nih.gov This technique separates compounds based on their hydrophobicity.

A typical HPLC method involves a gradient elution, where the composition of the mobile phase is altered during the analysis to achieve optimal separation. nih.gov For instance, a mobile phase consisting of an aqueous component, like ammonium (B1175870) acetate (B1210297), and an organic modifier, such as acetonitrile, can be employed. sigmaaldrich.com The detection of the eluted compounds is frequently accomplished using a UV detector set at a specific wavelength. nih.govsigmaaldrich.com For enhanced specificity and sensitivity, HPLC systems can be coupled with mass spectrometry (LC-MS), a powerful technique for identifying and quantifying compounds. researchgate.net

The successful application of HPLC for the analysis of similar glucuronide metabolites has been demonstrated. For example, an HPLC method was developed to separate and quantify morphine and its glucuronide metabolites using a Discovery HS F5 column and a gradient of ammonium acetate and acetonitrile. sigmaaldrich.com Another study detailed the use of HPLC with UV detection to monitor the in-vitro formation of 7-hydroxycoumarin-glucuronide. nih.gov

| Analyte | Column | Mobile Phase | Detector | Key Findings |

|---|---|---|---|---|

| Morphine and Glucuronide Metabolites | Discovery HS F5, 5 cm x 4.6 mm, 5 µm | Gradient of 10 mM ammonium acetate (pH 6.8) and acetonitrile | UV, 280 nm | Successful separation and analysis of morphine and its glucuronide metabolites. sigmaaldrich.com |

| 7-Hydroxycoumarin-glucuronide | C18 column | Gradient elution | UV, 320 nm | Enabled monitoring of the enzymatic production of the glucuronide metabolite with a limit of quantification of 1.47 µM. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). mdpi.com The enhanced efficiency of UPLC makes it particularly suitable for the analysis of complex biological samples where numerous metabolites may be present. nih.gov

A UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the quantification of chlorpromazine (B137089) in human plasma, demonstrating the technique's applicability to this class of compounds. researchgate.net This method utilized an Acquity UPLC BEH C18 column and an isocratic mobile phase of water with 1% formic acid and acetonitrile, achieving a low limit of quantification of 0.5 ng/mL. researchgate.net The principles of this method can be adapted for the specific analysis of 7-Hydroxychlorpromazine glucuronide. The increased peak concentrations and reduced chromatographic dispersion at lower flow rates in UPLC also enhance the efficiency of the mass spectrometer's ionization source. mdpi.com

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. researchgate.net Since 7-Hydroxychlorpromazine glucuronide is a polar and non-volatile molecule, direct analysis by GC is not feasible. However, GC can be employed after a chemical derivatization step. Derivatization modifies the analyte to increase its volatility and thermal stability. researchgate.net

A common derivatization technique is silylation, where active hydrogens in polar functional groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net For example, N, O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a reagent used for this purpose. Another approach is oximation followed by silylation, which is often used in metabolomics to reduce the tautomerism of aldehydes and ketones before silylation of hydroxyl, sulfhydryl, and amino groups. researchgate.net Following derivatization, the now volatile derivative of 7-Hydroxychlorpromazine glucuronide can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in the analysis of drug metabolites, providing crucial information about their molecular weight and structure.

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for structural elucidation and quantification. In an MS/MS experiment, a precursor ion (in this case, the molecular ion of 7-Hydroxychlorpromazine glucuronide) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.

A common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. researchgate.netnih.gov This specific neutral loss can be used to selectively detect glucuronidated compounds in a complex mixture. nih.gov The remaining fragment ion, corresponding to the aglycone (7-hydroxychlorpromazine), can then be further fragmented to confirm its structure. This "in silico deconjugation" approach has been shown to be a reliable method for annotating glucuronide conjugates in LC-HRMS/MS data. nih.gov

For instance, in the analysis of catechol-type glucuronides, collision-induced dissociation of the deprotonated molecule [M-H]⁻ resulted in the loss of the neutral glucuronide moiety, producing an intense negatively charged drug molecule that was monitored for quantification. researchgate.net Similarly, the analysis of polyphenol glucuronide conjugates in plant extracts utilized HPLC-MS/MS to identify compounds based on the characteristic loss of the glucuronide unit. mdpi.com

| Conjugate Type | Neutral Loss Moiety | Exact Mass Loss (Da) | Significance |

|---|---|---|---|

| Glucuronides | Anhydroglucuronic acid (C6H8O6) | 176.0321 | Specific marker for identifying glucuronide conjugates. researchgate.netnih.gov |

| Sulfate (B86663) Conjugates | Sulfur trioxide (SO3) | 80 | Characteristic loss for sulfate conjugates, allowing differentiation from glucuronides. nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. chromatographyonline.com This capability is crucial for confirming the identity of metabolites and distinguishing between compounds with the same nominal mass but different elemental formulas.

When analyzing drug metabolites, HRMS can be used to identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations, such as glucuronidation (+176.0321 Da). chromatographyonline.com The high mass accuracy of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the confident identification of metabolites even in complex biological matrices. mdpi.com

A study on the differentiation of acyl-, O-, and N-glucuronides utilized chemical derivatization coupled with LC-HRMS. The precise mass shifts after derivatization allowed for the unambiguous determination of the glucuronidation site. nih.gov For example, derivatization of carboxyl and hydroxyl groups resulted in mass shifts of +28.031 Da and +72.040 Da, respectively, which were accurately measured by HRMS. nih.gov This approach could be invaluable in confirming the structure of 7-Hydroxychlorpromazine glucuronide and differentiating it from other potential isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural characterization of molecules, providing critical information about the stereochemistry and conformation of 7-hydroxychlorpromazine glucuronide. emerypharma.comlibretexts.org Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR can elucidate the precise arrangement of atoms within a molecule. hyphadiscovery.com

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each nucleus. libretexts.orgemory.edu Chemical shifts, coupling constants, and peak integrations in a ¹H NMR spectrum offer initial clues to the molecular structure. emerypharma.com However, for a complex molecule like 7-hydroxychlorpromazine glucuronide, 1D spectra often suffer from signal overlap. researchgate.net

Two-dimensional (2D) NMR techniques are essential for resolving these overlaps and establishing connectivity between atoms. emerypharma.comencyclopedia.pub

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, identifying adjacent protons in the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H bonds. emerypharma.comencyclopedia.pub

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete carbon skeleton. hyphadiscovery.com

Together, these experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of the glucuronide conjugate and the site of glucuronidation on the 7-hydroxychlorpromazine moiety. hyphadiscovery.comnih.gov

Conformational Dynamics and Solution Structures

NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic behavior of 7-hydroxychlorpromazine glucuronide in solution. nih.govrsc.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close in proximity, which helps to define the molecule's preferred conformation. hyphadiscovery.com

The study of conformational dynamics is crucial as the biological activity of a molecule can be dependent on its three-dimensional shape. rsc.orgfrontiersin.org Molecular dynamics simulations, often used in conjunction with NMR data, can further refine the understanding of the conformational landscape of the metabolite. nih.govmdpi.com

Hyphenated Techniques and Automation in Metabolite Profiling

The analysis of metabolites in complex biological samples is greatly enhanced by the use of hyphenated analytical techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry. lcms.czhelsinki.fi

LC-MS/MS and GC-MS/MS for Comprehensive Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. researchgate.netnih.gov It allows for the separation of 7-hydroxychlorpromazine glucuronide from other metabolites and endogenous compounds in a liquid sample before its detection by the mass spectrometer. lcms.czhelsinki.fi The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring specific fragmentation patterns of the parent ion, further reducing the likelihood of interference. researchgate.net LC-MS/MS methods have been successfully developed for the quantification of chlorpromazine and its metabolites in various biological matrices. researchgate.net

Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be employed, particularly for the analysis of the aglycone (7-hydroxychlorpromazine) after chemical or enzymatic hydrolysis of the glucuronide. mdpi.com However, GC-MS often requires derivatization to increase the volatility of the analyte. mdpi-res.com

Table 1: Comparison of Hyphenated Techniques for 7-Hydroxychlorpromazine Glucuronide Analysis

| Technique | Sample Preparation | Analytes Detected | Sensitivity | Throughput |

| LC-MS/MS | Minimal, often direct injection after protein precipitation or solid-phase extraction. nih.gov | Intact glucuronide and other metabolites. lcms.czhelsinki.fi | High | High |

| GC-MS/MS | Requires hydrolysis and derivatization. mdpi.commdpi-res.com | Aglycone (7-hydroxychlorpromazine). mdpi.com | High | Moderate |

Robotic Systems for High-Throughput Sample Preparation and Analysis

To handle the large number of samples generated in metabolic studies, automation and robotic systems are increasingly being implemented. lctech.de These systems can automate routine and repetitive tasks such as liquid handling, solid-phase extraction (SPE), and sample injection, thereby increasing throughput and improving reproducibility. lctech.demdpi.com Robotic platforms can be configured for various applications, including sample preparation for mycotoxin, pesticide, and drug metabolite analysis. lctech.de The integration of these robotic systems with analytical instruments like LC-MS/MS allows for a fully automated workflow from sample preparation to data acquisition, significantly accelerating the process of metabolite profiling. lctech.de

Preclinical Research Paradigms and in Vitro / in Vivo Studies

In Vitro Biotransformation Studies

In vitro experimental models are fundamental in elucidating the metabolic pathways of chemical compounds. For 7-hydroxychlorpromazine (B195717) glucuronide, these studies have primarily centered on its formation from its parent molecule, 7-hydroxychlorpromazine, utilizing various biological preparations.

Hepatic Microsomal and Cytosolic Incubation Experiments

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. Studies have demonstrated the formation of 7-hydroxychlorpromazine glucuronide when its precursor, 7-hydroxychlorpromazine, is incubated with hepatic microsomes from different animal species. plos.org

Research conducted on guinea pig liver microsomes established an apparent Michaelis-Menten constant (K_m) of 9.5 x 10⁻⁵ M for the glucuronidation of 7-hydroxychlorpromazine. nih.gov This value provides an indication of the substrate concentration at which the enzymatic reaction rate is at half-maximum, reflecting the affinity of the UGT enzyme for the substrate.

Comparative studies have revealed species-dependent differences in the rate of this metabolic conversion. The rate of conjugation of 7-hydroxychlorpromazine was found to be almost twice as high in preparations from guinea pig liver compared to those from rat liver. nih.gov Furthermore, it was observed that higher concentrations of 7-hydroxychlorpromazine (above 3 x 10⁻⁴ M) could stimulate its own glucuronidation, an effect that was nullified by the addition of the non-ionic surfactant Triton X-100, which is often used to reveal the full activity of microsomal enzymes. plos.orgnih.gov

The inhibitory potential of other compounds on this metabolic pathway has also been investigated. The compound SKF 525-A, a known inhibitor of various drug-metabolizing enzymes, was shown to reduce the conjugation of 7-hydroxychlorpromazine by approximately 25% in both rat and guinea pig liver microsomes at a concentration of 1 x 10⁻⁴ M. plos.org

| Parameter | Species | Value |

| Apparent K_m | Guinea Pig | 9.5 x 10⁻⁵ M nih.gov |

| Relative Conjugation Rate | Guinea Pig vs. Rat | Approximately 2-fold higher in Guinea Pig nih.gov |

Table 1: In Vitro Glucuronidation of 7-Hydroxychlorpromazine in Hepatic Microsomes

Recombinant Enzyme Expression Systems for Targeted Studies

The use of recombinant enzyme expression systems allows for the investigation of the specific enzyme isoforms responsible for a particular metabolic reaction. However, based on the available scientific literature, no studies have been identified that have utilized recombinant UGT enzymes to pinpoint the specific UGT isoforms involved in the formation of 7-hydroxychlorpromazine glucuronide.

Isolated Cell Systems (e.g., Hepatocytes, Kidney Cells) for Cellular Metabolism

Isolated cell systems, such as hepatocytes, provide a more complete model of cellular metabolism as they contain both phase I and phase II enzymes in a more physiologically relevant environment. While the metabolism of the parent drug, chlorpromazine (B137089), has been explored in isolated rat hepatocytes, with glucuronidation being noted as a crucial detoxification pathway, specific research detailing the formation, and potential further metabolism, of 7-hydroxychlorpromazine glucuronide within these cellular systems is not extensively documented in the public domain. researchgate.net

In Vivo Disposition in Animal Models (Non-Human)

In vivo studies in non-human animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism context.

Pharmacokinetic Profiling in Rodent and Non-Rodent Species

A comprehensive pharmacokinetic profile, including parameters such as maximum concentration (C_max), time to maximum concentration (T_max), area under the curve (AUC), and elimination half-life (t_½), specifically for 7-hydroxychlorpromazine glucuronide has not been detailed in the available literature. Research has predominantly focused on the pharmacokinetics of the parent drug, chlorpromazine, and its primary active metabolites.

Tissue Distribution and Excretion Pathways

Tissue Distribution

Studies involving the chronic administration of chlorpromazine to psychiatric patients have provided some insight into the tissue distribution of its glucuronide metabolites. Following analysis at the time of death, traces of chlorpromazine-O-glucuronides, a class of metabolites that includes 7-hydroxychlorpromazine glucuronide, were detected in several organs. researchgate.net

| Tissue | Presence of Chlorpromazine-O-Glucuronides |

| Lung | Traces researchgate.net |

| Liver | Traces researchgate.net |

| Pancreas | Traces researchgate.net |

| Kidney | Traces researchgate.net |

Table 2: Qualitative Tissue Distribution of Chlorpromazine-O-Glucuronides in Humans

Excretion Pathways

Role of 7-Hydroxychlorpromazine Glucuronide in Animal Disposition of Chlorpromazine

7-Hydroxychlorpromazine glucuronide, a phase II metabolite of chlorpromazine, plays a notable role in the disposition and elimination of its parent compound in certain animal models. Studies focusing on the metabolic fate of chlorpromazine and its derivatives have identified this glucuronide conjugate as a key component of biliary excretion, particularly in rats.

In a study examining the metabolism of chlorpromazine N-oxide in female rats with cannulated bile ducts, 7-hydroxychlorpromazine O-glucuronide was unequivocally identified in the bile. nih.govtandfonline.com This finding was significant as it provided the first clear evidence for the existence of the intact glucuronide in any species. nih.govtandfonline.com The presence of this metabolite in bile, but not in urine or feces, suggests that it is specifically targeted for biliary elimination. tandfonline.com Following its excretion into the intestinal tract via bile, it is likely subject to further metabolic processes, such as deconjugation by gut microbiota. tandfonline.com The enterohepatic circulation of chlorpromazine and its metabolites is a known phenomenon in animals, and the biliary excretion of its glucuronide conjugate is a central part of this process. nih.gov

Investigation of Biological Activities in Preclinical Models

Direct investigation into the specific pharmacological or toxicological activities of 7-hydroxychlorpromazine glucuronide is limited in publicly available research. Most studies focus on the activity of the parent drug, chlorpromazine, or its primary, unconjugated active metabolite, 7-hydroxychlorpromazine. caymanchem.compreprints.org Glucuronidation is generally considered a detoxification pathway that renders compounds more water-soluble and readily excretable, often leading to pharmacologically inactive products. longdom.orgnih.gov However, exceptions exist where glucuronide conjugates retain or even possess enhanced activity. longdom.org

In Vitro Cell-Based Assays for Biological Response

Specific in vitro cell-based assays designed to evaluate the biological response of 7-hydroxychlorpromazine glucuronide are not extensively documented. Research has, however, detailed the in vitro formation of this metabolite. Studies using rat and guinea pig liver microsomes have successfully demonstrated the conjugation of 7-hydroxychlorpromazine to form its glucuronide. nih.gov These assays were designed to understand the kinetics of the glucuronidation process itself, rather than the biological activity of the resulting conjugate. nih.gov The assays measured the rate of formation of the glucuronide, showing that preparations from guinea pig liver conjugated 7-hydroxychlorpromazine at nearly double the rate of those from rat liver. nih.gov

Strain and Species Differences in Metabolism and Disposition

Significant species and even inter-strain differences exist in the metabolism and disposition of chlorpromazine, which affects the formation and excretion of its metabolites, including 7-hydroxychlorpromazine glucuronide.

The metabolism of chlorpromazine is complex, with notable variations reported between different species such as rats, dogs, and humans. annualreviews.org Early comparative studies suggested that these differences were substantial. annualreviews.org For example, a key distinction was observed in the handling of N-oxide metabolites of chlorpromazine. In studies comparing rats, dogs, and humans, N-oxide compounds were detected in the excreta of humans and dogs, but not in rats. nih.govtandfonline.com

Focusing on glucuronidation, in vitro studies have highlighted differences between rat and guinea pig liver preparations. The rate of conjugation of 7-hydroxychlorpromazine was almost twice as high in guinea pig liver microsomes compared to rat liver microsomes. nih.gov This indicates a difference in the activity of the glucuronyltransferase enzymes responsible for creating 7-hydroxychlorpromazine glucuronide between these species. nih.gov

In vivo, the identification of 7-hydroxychlorpromazine glucuronide in rat bile was a key finding, but this profile is not universal. nih.govtandfonline.com While horses also metabolize phenothiazines extensively through hydroxylation and subsequent conjugation with glucuronic acid, the specific metabolites can differ. Studies in humans indicate that the major metabolites of chlorpromazine include the monoglucuronide of N-dedimethylchlorpromazine and 7-hydroxychlorpromazine. drugbank.com The variability in metabolic pathways across species is a critical consideration in preclinical toxicology and drug development, as a metabolite profile in one animal model may not accurately predict the profile in humans. researchgate.net

The following table summarizes the detection of key chlorpromazine metabolites across different species as reported in various studies.

| Metabolite | Rat | Dog | Human | Horse |

| 7-Hydroxychlorpromazine | Yes nih.gov | Yes tandfonline.comtandfonline.com | Yes tandfonline.comtandfonline.com | - |

| 7-Hydroxychlorpromazine Glucuronide | Yes (Bile) nih.govtandfonline.com | - | Yes drugbank.com | Yes (Conjugates) |

| Chlorpromazine N-oxide | Yes (Bile) nih.govtandfonline.com | Yes (Feces) nih.govtandfonline.com | Yes (Urine) nih.govtandfonline.com | Yes |

| Chlorpromazine Sulphoxide | Yes nih.gov | Yes tandfonline.comtandfonline.com | Yes tandfonline.comtandfonline.com | - |

| N-desmethylchlorpromazine | Yes nih.gov | Yes tandfonline.comtandfonline.com | Yes tandfonline.comtandfonline.com | - |

Table based on findings from cited research articles. nih.govtandfonline.comtandfonline.comnih.govtandfonline.comdrugbank.com "-" indicates not specified in the referenced studies.

Theoretical and Computational Investigations of 7 Hydroxychlorpromazine Glucuronide

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking are pivotal in visualizing and analyzing how 7-Hydroxychlorpromazine (B195717) Glucuronide and its precursor, 7-hydroxychlorpromazine, interact with metabolic enzymes. These studies are essential for understanding the kinetics and specificity of the metabolic reactions.

The formation of 7-Hydroxychlorpromazine Glucuronide is a two-step process, primarily involving Cytochrome P450 (CYP) enzymes for the initial hydroxylation of chlorpromazine (B137089), followed by conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov

Computational simulations, particularly molecular dynamics (MD), are used to study the dynamic nature of these enzyme active sites. Studies on CYP enzymes, such as CYP2D6, have shown that their active sites exhibit significant plasticity and flexibility, which allows them to bind a wide variety of substrates, including chlorpromazine. nih.gov MD simulations can generate thousands of protein structures, providing an ensemble for docking studies that better represents the enzyme's dynamic nature in a biological environment. nih.govmdpi.com These simulations reveal how substrate-binding channels can open and close, controlled by the movement of key amino acid residues, which is crucial for substrate entry and product release. mdpi.com

For UGT enzymes, which are responsible for the final glucuronidation step, homology modeling is often employed to build three-dimensional structures when crystal structures are unavailable. mdpi.comnih.gov The quality of these models is validated using tools like Ramachandran plots. nih.gov These structural models serve as the foundation for docking studies to investigate how substrates like 7-hydroxychlorpromazine bind and are oriented for conjugation. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For 7-hydroxychlorpromazine, docking into the active site of UGT enzymes can predict the binding mode that facilitates the transfer of glucuronic acid to the 7-hydroxyl group. Studies on similar substrates, like propranolol (B1214883) and its hydroxylated metabolites, have used docking to rationalize enzyme stereoselectivity, identifying key amino acid residues (e.g., Arg88 in UGT1A10) that influence the binding conformation. mdpi.com

Docking simulations on phenothiazine (B1677639) derivatives with protein targets have identified the primary forces governing their interactions. nih.govfrontiersin.org These interactions typically include:

Hydrogen Bonds: Formed between the ligand and polar residues in the active site.

Hydrophobic Interactions: Occurring between the phenothiazine ring system and nonpolar residues.

Electrostatic Interactions: Particularly involving the charged amine group on the side chain. acs.org

The binding energy, which quantifies the affinity of the ligand for the enzyme, can be calculated from these docking poses. For instance, docking studies of various vitamins with UGT1A10 and UGT2B7 predicted binding affinities, with the highest being -8.61 kcal/mol for Vitamin B1, indicating a strong interaction. nih.gov Similar calculations for 7-hydroxychlorpromazine would help quantify its binding strength to different UGT isoforms.

Computational Simulations of UGT and Cytochrome P450 Active Sites

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are invaluable for predicting the metabolic behavior and potential activity of compounds like 7-Hydroxychlorpromazine Glucuronide.

While specific QSAR models for the glucuronidation of 7-hydroxychlorpromazine are not widely documented, general predictive models for UGT-mediated metabolism have been developed. nih.govresearchgate.net These models use machine learning or graph neural networks trained on large datasets of known UGT substrates. For example, the XenoSite model correctly predicts sites of glucuronidation with a high accuracy (86% in Top-1 predictions). nih.gov Such models can predict whether a molecule is a likely UGT substrate and identify the probable site of conjugation (e.g., the 7-hydroxyl group). nih.govresearchgate.net

QSAR studies have been performed on the parent class of compounds, phenothiazines, to predict other biological activities like cytotoxicity and the modulation of multidrug resistance (MDR). researchgate.netnih.gov These models use various molecular descriptors to build a multiple linear regression (MLR) equation.

Table 1: Example of Descriptors Used in QSAR Models for Phenothiazines

| Descriptor | Symbol | Description | Relevance |

|---|---|---|---|

| LUMO Energy | E LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and its reactivity. researchgate.net |

| Log P | Log P | The logarithm of the octanol/water partition coefficient. | Measures the lipophilicity (hydrophobicity) of the molecule. researchgate.net |

| Hydration Energy | HE | The energy released upon hydration of the molecule. | Relates to the molecule's solubility and interaction with water. researchgate.net |

| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecules and London dispersion forces. researchgate.net |

| Molar Volume | MV | The volume occupied by one mole of a substance. | A descriptor of molecular size. researchgate.net |

| Molecular Weight | MW | The mass of one mole of a substance. | A fundamental descriptor of molecular size. researchgate.net |

This table presents descriptors used in a QSAR study on phenothiazine derivatives to model anti-MDR activity. researchgate.net

The metabolic fate of chlorpromazine is heavily influenced by its chemical structure. The introduction of a polar hydroxyl group at the 7-position is a critical step, creating the substrate for glucuronidation. mdpi.com This hydroxylation decreases the parent drug's activity and provides a reactive site for phase II conjugation. mdpi.compreprints.org

The subsequent attachment of the bulky, hydrophilic glucuronic acid moiety dramatically increases the water solubility of the molecule. This structural change is the key feature that facilitates its elimination from the body via urine or bile. preprints.org QSAR and QSPR approaches confirm that properties like hydrophobicity (LogP) are critical in determining how a drug is distributed and retained in the body. researchgate.net The transformation from the lipophilic chlorpromazine to the highly polar 7-Hydroxychlorpromazine Glucuronide is a classic detoxification pathway driven by these structural modifications.

Development of Predictive Models for Glucuronidation and Biological Activity

In Silico Prediction of Metabolite Formation and Pathways

In silico tools are increasingly used to predict the metabolic pathways of drugs, offering a rapid and cost-effective alternative to extensive experimental work. These computational systems can predict the metabolites of chlorpromazine, including the formation of 7-Hydroxychlorpromazine Glucuronide.

Recent studies have utilized such tools to analyze chlorpromazine metabolism. nih.govresearchgate.net Software like BioTransformer, which combines knowledge-based rules and machine learning, can predict biotransformations including Phase I (e.g., CYP450-mediated) and Phase II (e.g., UGT-mediated) reactions. biotransformer.ca These tools analyze the substrate's structure and identify "sites of metabolism" (SOMs) that are chemically likely to react.

For chlorpromazine, predicted metabolic pathways include:

Oxygenation: Introduction of oxygen atoms, such as hydroxylation to form 7-hydroxychlorpromazine and oxidation to form chlorpromazine sulfoxide. nih.gov

Demethylation: Removal of methyl groups from the side chain. nih.gov

Conjugation: Attachment of polar groups, with glucuronidation at the 7-hydroxyl position being a major pathway.

Computational models specifically designed to predict UGT-mediated metabolism have shown high accuracy. The Meta-UGT framework, for instance, uses a graph neural network and achieves a top-1 accuracy of nearly 90% for predicting the correct site of glucuronidation. researchgate.net These in silico predictions are crucial in early drug development for identifying potential metabolites and understanding a drug's clearance profile. acs.orgeuropa.eu

Table 2: List of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 7-Hydroxychlorpromazine Glucuronide | UNII-CV9SY9L2WY, 7-Oglu-cpz |

| Chlorpromazine | CPZ, Largactil, Thorazine |

| 7-hydroxychlorpromazine | CPOH |

| Propranolol | |

| 4-hydroxypropranolol | |

| Chlorpromazine sulfoxide |

Application of Cheminformatics Tools for Metabolic Pathway Elucidation

Cheminformatics leverages computational tools to predict and understand the metabolic pathways of xenobiotics, including drugs and their metabolites. mdpi.com The formation of 7-Hydroxychlorpromazine Glucuronide is a classic example of a two-phase metabolic process. The parent drug, chlorpromazine, first undergoes Phase I metabolism, primarily hydroxylation, followed by Phase II metabolism, which involves conjugation with an endogenous molecule like glucuronic acid. drugbank.commdpi.com

The metabolic pathway begins with chlorpromazine, which is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. drugbank.commdpi.comwikipedia.org One of the major routes is hydroxylation at the 7th position of the phenothiazine nucleus, yielding 7-hydroxychlorpromazine. drugbank.commdpi.comnih.gov This metabolite is then a substrate for Phase II conjugation. drugbank.com Cheminformatics tools, which utilize extensive databases of metabolic reactions, can predict this pathway. mdpi.com They recognize the phenolic hydroxyl group of 7-hydroxychlorpromazine as a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). optibrium.comsussex-research.com This process attaches a glucuronic acid moiety, significantly increasing the molecule's water solubility to facilitate its excretion. sussex-research.com

Predictive Algorithms for Site of Metabolism

Predictive algorithms for the site of metabolism (SOM) are crucial in early drug development and toxicology assessment. mdpi.comresearchgate.net These computational models analyze a molecule's structure to identify the atoms most likely to be chemically modified by metabolic enzymes. researchgate.net

For the formation of 7-Hydroxychlorpromazine Glucuronide, the prediction involves two key steps:

Hydroxylation of Chlorpromazine: SOM prediction tools like MetaSite, SMARTCyp, and others evaluate various factors, including the chemical reactivity and accessibility of different positions on the chlorpromazine molecule to CYP450 enzymes. researchgate.net These programs often identify the aromatic positions, such as C3 and C7, as likely sites for hydroxylation. mdpi.comresearchgate.net The 7-position is a known major site of metabolic hydroxylation for chlorpromazine. drugbank.comnih.gov

Glucuronidation of 7-Hydroxychlorpromazine: Once the hydroxyl group is introduced at the 7-position, it becomes the primary target for Phase II conjugation. SOM algorithms focused on UGT-mediated metabolism would readily identify this phenolic hydroxyl as the most probable site for glucuronidation. optibrium.com This prediction is based on the well-established role of UGTs in conjugating phenolic compounds to enhance their elimination. optibrium.comsussex-research.com

Advanced Quantum Chemical Calculations

Quantum chemical calculations offer a deeper, electron-level understanding of molecular properties and reactivity that is often inaccessible through experimental means alone. researchgate.net

Determination of Electronic Properties and Reactivity Descriptors

Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of 7-Hydroxychlorpromazine Glucuronide and its precursors. researchgate.netnih.gov These calculations provide values for key descriptors that govern molecular stability and reactivity.

Electronic Properties : Important properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net Adding the large, polar glucuronide group to 7-hydroxychlorpromazine would alter its electronic distribution, influencing its interactions with biological macromolecules.

Reactivity Descriptors : Descriptors such as the Molecular Electrostatic Potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule. For 7-Hydroxychlorpromazine Glucuronide, the MEP would highlight the negative potential around the carboxylate and hydroxyl groups of the glucuronic acid moiety, indicating sites prone to electrophilic attack or hydrogen bonding.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations (Note: The following data are illustrative examples based on typical values for similar molecules and are intended to demonstrate the output of such calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 7-Hydroxychlorpromazine | -5.95 | -1.10 | 4.85 |

| 7-Hydroxychlorpromazine Glucuronide | -6.20 | -0.95 | 5.25 |

Mechanistic Insights into Chemical Transformations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including metabolic transformations. researchgate.netresearchgate.net By modeling the reaction pathways, researchers can determine transition state structures and calculate activation energies, providing a detailed picture of the reaction kinetics and thermodynamics. optibrium.com

For 7-Hydroxychlorpromazine Glucuronide, this could involve:

Modeling Glucuronidation : The enzymatic reaction catalyzed by UGTs can be computationally modeled. This involves placing the substrates, 7-hydroxychlorpromazine and UDP-glucuronic acid, within a model of the enzyme's active site. Calculations can then map the energy profile of the reaction as the hydroxyl group of the substrate attacks the glucuronic acid moiety, leading to the formation of the glucuronide conjugate and the release of UDP. optibrium.com

Investigating Stability and Further Metabolism : These methods can also be used to study the stability of the formed glucuronide. For instance, the mechanism of hydrolysis of the glycosidic bond can be investigated. Furthermore, the potential for the metabolite itself to undergo further oxidation has been explored for the parent 7-hydroxychlorpromazine, which can be oxidized to a reactive quinone imine intermediate. nih.gov Computational studies can clarify the energetics of such subsequent transformations.

Future Research Directions and Translational Perspectives in Non Clinical Studies

Exploring Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been established for the quantification of chlorpromazine (B137089) and its primary metabolites, including 7-hydroxychlorpromazine (B195717) nih.govresearchgate.net, future research should focus on developing and refining analytical techniques specifically for its glucuronide conjugate.

Future advancements could include:

High-Resolution Mass Spectrometry (HRMS): Moving beyond traditional triple quadrupole MS, HRMS offers superior mass accuracy and resolution. This can aid in the unambiguous identification and structural elucidation of metabolites in complex biological matrices, reducing the risk of isobaric interferences.

Ultrasensitive LC-MS/MS Methods: There is a continuous need for methods with lower limits of quantification (LLOQ). Developing such methods would enable more precise characterization of the metabolite's pharmacokinetic profile, especially at later time points or in studies with low dosage.

Direct Measurement Techniques: Traditional methods sometimes rely on enzymatic hydrolysis of the glucuronide to measure the aglycone (7-hydroxychlorpromazine) criver.com. Future efforts should prioritize direct quantification of the intact glucuronide, which provides a more accurate measure of this specific metabolic step and avoids potential inaccuracies from incomplete hydrolysis researchgate.netscispace.com.

Advanced Sample Preparation: Innovations in sample preparation, such as novel solid-phase extraction (SPE) sorbents or microextraction techniques, can improve recovery and reduce matrix effects, leading to more reliable and reproducible results researchgate.net.

| Analytical Technique | Potential Advancement for 7-Hydroxychlorpromazine Glucuronide Analysis |

| LC-MS/MS | Development of methods with sub-nanogram per milliliter LLOQ for detailed pharmacokinetic studies. nih.govresearchgate.net |

| HRMS | Unambiguous structural confirmation and differentiation from isomeric metabolites. |

| Direct Injection Analysis | Minimizing sample preparation steps to improve throughput and reduce analytical variability. scispace.com |

| Improved SPE | Enhanced recovery and removal of interfering substances from complex matrices like plasma or liver microsomes. researchgate.net |

Investigation of Metabolite-Mediated Biological Processes (Non-Clinical)

Glucuronidation is generally considered a detoxification pathway that renders compounds more water-soluble and facilitates their excretion, often leading to pharmacological inactivation testbook.comoup.com. The parent compound, 7-hydroxychlorpromazine, is known to be a pharmacologically active metabolite of chlorpromazine caymanchem.com. However, the biological activity of its glucuronide conjugate remains largely unexplored.

Future non-clinical investigations should address whether 7-Hydroxychlorpromazine Glucuronide is truly inert or if it possesses its own biological effects. Research should focus on:

Receptor Binding Assays: Assessing the affinity of the glucuronide for the same receptors as chlorpromazine and 7-hydroxychlorpromazine (e.g., dopamine (B1211576) and serotonin (B10506) receptors) to determine any residual activity.

Cell-Based Functional Assays: Investigating the effect of the glucuronide on cellular pathways modulated by chlorpromazine, such as signaling cascades or gene expression nih.gov.

Deconjugation Studies: Exploring the potential for β-glucuronidase enzymes in various tissues to cleave the glucuronide back to the active 7-hydroxychlorpromazine, which could represent a mechanism of metabolic recycling and prolonged drug action nih.gov. While most glucuronides are inactive, notable exceptions like morphine-6-glucuronide, which is more potent than morphine, highlight the importance of not assuming inactivity nih.gov.

Integration of Multi-Omics Data in Metabolite Research

A systemic understanding of the impact of drug metabolism requires integrating data from various "omics" platforms. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to chlorpromazine and its metabolites nih.govembopress.org.

Metabolomics and proteomics can create comprehensive maps of the metabolic and protein landscapes following exposure to a drug. Future studies could use these approaches to:

Identify Biomarkers: Analyze changes in endogenous metabolites and proteins in response to chlorpromazine administration to identify potential biomarkers of drug exposure, efficacy, or toxicity.

Elucidate Systemic Effects: A study on a synthetic gut microbial community showed that chlorpromazine exposure led to a decrease in oligosaccharide uptake, as revealed by metabolomics embopress.org. Similar untargeted metabolomics and proteomics studies in preclinical models could reveal the systemic impact of 7-Hydroxychlorpromazine Glucuronide formation on host metabolism.

Pathway Analysis: Integrate proteomics and metabolomics data to understand how the conversion of chlorpromazine to its glucuronidated metabolite affects various biological pathways beyond the primary pharmacological targets embopress.org.

The formation of 7-Hydroxychlorpromazine Glucuronide is a two-step process involving Phase I (hydroxylation) and Phase II (glucuronidation) enzymes, primarily Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), respectively testbook.com. Gene expression studies are critical for understanding the regulation of these enzymes.

Future research should include:

Transcriptomic Profiling: Using techniques like RNA-sequencing in preclinical models (e.g., rat cortex or liver cells) to analyze how chronic chlorpromazine treatment alters the expression of a wide array of genes, including those encoding for CYP and UGT isoforms nih.govresearchgate.net. Studies have shown that chlorpromazine can induce widespread changes in gene expression related to metabolism and other cellular functions drugbank.comresearchgate.net.

Regulation of UGTs: Focusing specifically on the expression of UGT genes (e.g., UGT1A and UGT2B subfamilies) in response to chlorpromazine and its metabolites. This would help identify the key UGT isoforms responsible for 7-hydroxychlorpromazine glucuronidation and understand how their expression is regulated criver.comoup.comnih.gov.

Nuclear Receptor Activation: Investigating whether chlorpromazine or its metabolites modulate the activity of nuclear receptors (e.g., PXR, CAR) that control the transcription of drug-metabolizing enzymes.

Metabolomics and Proteomics Approaches to Understand Systemic Impact

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To accurately study the formation and effects of 7-Hydroxychlorpromazine Glucuronide, it is essential to use and develop predictive non-clinical models.

Advanced In Vitro Models: While liver microsomes and cultured hepatocytes have been valuable for studying glucuronidation nih.gov, future research will benefit from more complex systems. Three-dimensional (3D) cell culture models, such as spheroids and organoids, better recapitulate the architecture and function of the in vivo liver, including cell-cell interactions and metabolic zonation frontiersin.orgnih.govthermofisher.comsigmaaldrich.com. These models can provide a more accurate assessment of metabolic pathways and are more suitable for long-term studies labmanager.com.

Co-culture Systems: Developing in vitro systems that co-culture hepatocytes with other cell types, or even with intestinal microflora, can help investigate the interplay between hepatic metabolism and enterohepatic circulation of metabolites like 7-Hydroxychlorpromazine Glucuronide nih.gov.

Recombinant Enzyme Systems: The use of recombinant human UGT enzymes is crucial for identifying the specific isoforms responsible for the glucuronidation of 7-hydroxychlorpromazine criver.comresearchgate.net. This allows for precise kinetic studies and investigation of potential drug-drug interactions at the enzyme level.

Humanized Animal Models: In vivo studies using animal models with "humanized" livers (expressing human drug-metabolizing enzymes) can provide more translationally relevant data on the pharmacokinetics and metabolism of chlorpromazine and the formation of its human-specific metabolites.

| Model System | Application in 7-Hydroxychlorpromazine Glucuronide Research |

| Liver Microsomes | Basic kinetic studies (Km, Vmax) of glucuronidation. nih.gov |

| Hepatocytes (Cryopreserved) | Studying integrated Phase I and Phase II metabolism. fujifilm.com |

| 3D Spheroids/Organoids | Long-term metabolism studies in a more physiologically relevant environment. frontiersin.orgthermofisher.com |

| Recombinant UGT Enzymes | Pinpointing specific UGT isoforms involved in the metabolite's formation. criver.com |

| Humanized Mice | In vivo assessment of human-specific metabolic pathways and pharmacokinetics. |

Contribution of 7-Hydroxychlorpromazine Glucuronide to Academic Understanding of Phenothiazine (B1677639) Metabolism

The study of 7-Hydroxychlorpromazine Glucuronide is integral to the broader academic understanding of how phenothiazines are metabolized and eliminated by the body. Research on this specific metabolite provides key insights into several areas:

Major Metabolic Pathway: It confirms that hydroxylation, particularly at the 7-position, followed by glucuronidation is a primary route of biotransformation for chlorpromazine in humans testbook.comingentaconnect.comnih.gov.

Enzyme Contribution: It highlights the sequential roles of Phase I (CYP enzymes like CYP2D6) and Phase II (UGT enzymes) in the detoxification process testbook.comnih.gov. Identifying the specific UGTs involved adds to the growing knowledge base of UGT substrate specificity criver.comnih.gov.

Pharmacokinetic Variability: Understanding the efficiency of this metabolic pathway is crucial for explaining the large interindividual variability observed in plasma concentrations of chlorpromazine and its active metabolites. Genetic polymorphisms in CYP and UGT enzymes can significantly impact the rate of formation of 7-Hydroxychlorpromazine Glucuronide, influencing therapeutic outcomes and side effects testbook.com.

Drug-Drug Interactions: As UGT enzymes are involved, there is a potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of the same enzymes criver.comresearchgate.net. Studying this metabolite is therefore important for predicting and managing such interactions.

Q & A

Q. How to design a study investigating this compound’s interaction with non-target proteins?

- Methodological Answer :

- High-Throughput Screening : Employ proteome-wide assays (e.g., affinity chromatography-MS) to identify off-target binding. Validate hits using SPR or ITC .

- In Silico Docking : Pre-screen libraries using molecular docking tools (e.g., AutoDock) to prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.